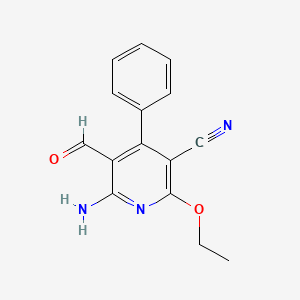

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile

Übersicht

Beschreibung

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is a heterocyclic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, a formyl group, and a phenyl group attached to a nicotinonitrile core. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl cyanoacetate, benzaldehyde, and ammonium acetate in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino derivatives .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research indicates that 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile exhibits neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides. A study demonstrated that this compound could significantly prevent cell viability loss caused by Aβ1–42, suggesting its potential as a therapeutic agent in Alzheimer's disease (AD) treatment .

Case Study: Amyloid-Beta-Induced Neurotoxicity

- Objective : To evaluate the neuroprotective effect of the compound against Aβ-induced toxicity.

- Method : Cell viability assays were performed on neuronal cells exposed to Aβ1–42.

- Results : The compound significantly improved cell survival rates and reduced AChE activity, indicating a protective mechanism against Aβ toxicity.

Cholinesterase Inhibition

Cholinesterase inhibitors (ChEIs) are crucial in treating cognitive disorders like AD. The compound has been studied for its ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (BuChE). It was found that derivatives of this compound showed varying degrees of potency as ChEIs, with some exhibiting IC50 values in the low micromolar range .

Table 1: Inhibition Potency of Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | hAChE | 0.25 - 4.57 |

| Derivative 1 | EeAChE | 0.0167 |

| Derivative 2 | BuChE | 0.31 - 10 |

Multi-target Drug Design

The compound is part of a broader strategy in drug design aimed at creating multi-target directed ligands (MTDLs). This approach is particularly relevant for complex diseases like AD, which involve multiple pathological pathways. By combining the cholinergic activity with other neuroprotective mechanisms, compounds based on this compound may offer enhanced therapeutic benefits .

Case Study: Multi-target Ligands

- Objective : To synthesize hybrid compounds incorporating the structure of known ChEIs with additional neuroprotective features.

- Method : Structure-activity relationship (SAR) studies were conducted to optimize the pharmacological profile.

- Results : Several hybrids demonstrated significant inhibition of both hAChE and neuroprotective effects against excitotoxicity.

Potential Applications in Cancer Therapy

Emerging research suggests that compounds similar to this compound may also have applications in cancer therapy through their role as inhibitors of specific kinases involved in tumor growth and progression .

Table 2: Potential Cancer Applications

| Application Area | Mechanism |

|---|---|

| Inhibition of MAPK pathways | Reduces tumor proliferation |

| Induction of apoptosis in cancer cells | Enhances cell death in malignancies |

Wirkmechanismus

The mechanism of action of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Amino-2-methoxy-5-formyl-4-phenylnicotinonitrile

- 6-Amino-2-ethoxy-5-methyl-4-phenylnicotinonitrile

- 6-Amino-2-ethoxy-5-formyl-4-tolylnicotinonitrile

Uniqueness

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The structure includes an amino group, an ethoxy group, and a formyl group attached to a pyridine ring, which enhances its potential for interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer and other tumor cell lines .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to mitigate neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves inhibition of acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of AChE, which plays a role in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, providing therapeutic benefits in neurodegenerative conditions .

- Cellular Interaction : It binds to various receptors and enzymes, altering their activity and leading to downstream effects that can promote apoptosis in cancer cells or protect neurons from excitotoxic damage .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents like Doxorubicin, indicating superior potency .

Case Study 2: Neuroprotection Against Aβ Toxicity

In an experimental model simulating Alzheimer's disease, the compound demonstrated the ability to prevent neuronal death induced by Aβ. It reduced the release of excitatory neurotransmitters and inhibited glial activation, highlighting its potential as a multi-target drug for neuroprotection .

Research Findings Summary

Eigenschaften

IUPAC Name |

6-amino-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-2-20-15-11(8-16)13(10-6-4-3-5-7-10)12(9-19)14(17)18-15/h3-7,9H,2H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMPEJJXRNFGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.